(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
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Description
(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.245. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of related compounds, such as (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, has been explored for their potential biological activities. These compounds, prepared by Claisen-Schmidt condensation, have shown significant antimycobacterial and antifungal activities, as well as photosynthesis-inhibiting properties in algae and plants. Notably, nitro-substituted analogues have exhibited superior antimycobacterial activity compared to their hydroxylated counterparts, challenging the assumption that phenolic groups are essential for such biological activities (Opletalová et al., 2006).
Regioselectivity in Organic Reactions
Research on the Cu(I)-catalyzed [4 + 2]-cycloaddition reactions involving 2-nitrosopyridine and various dienes has provided insights into regioselectivity, a crucial aspect in organic synthesis. The study demonstrates how catalysts can influence the selectivity towards different products, offering valuable information for the design of more efficient synthetic routes (Tran et al., 2014).
Catalytic Reactions
The catalytic potential of related compounds in asymmetric Michael reactions has been explored, highlighting their utility in generating chiral, nonracemic products. This research underscores the importance of such catalysts in organic synthesis, particularly in enhancing yield, selectivity, and enantioselectivity of reactions (Betancort & Barbas, 2001).
Novel Reactivity in Organic Synthesis
Studies have shown the unique reactivity of compounds like 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives, leading to the one-pot formation of functionalized aminoacylpyridines. This domino process involving reduction and aza-Michael addition highlights the potential of such compounds in creating new synthetic pathways (Giomi et al., 2008).
Nonlinear Optical Materials
The design and synthesis of molecular complexes for nonlinear optical (NLO) applications is another area of interest. Research on complexes formed between nitrophenyl/stilbene and pyridine-1-oxide derivatives has provided insights into the ideal orientation of chromophores for NLO behavior, paving the way for the development of new materials in this field (Muthuraman et al., 2001).
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14(12-4-2-8-15-10-12)7-6-11-3-1-5-13(9-11)16(18)19/h1-10H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLXAEXRZJMEIS-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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